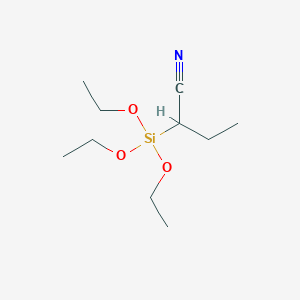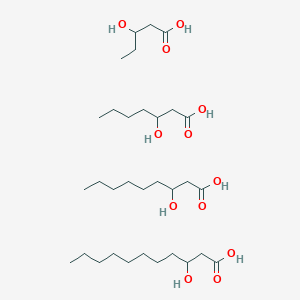
Poly(3-hydroxyvalerate)-(3-hydroxyheptanoate)-(3-hydroxynonanoate)-(3-hydroxyundecanoate) copolymer
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
PHVHHNN is a copolymer composed of four different monomers, 3-hydroxyvalerate, 3-hydroxyheptanoate, 3-hydroxynonanoate, and 3-hydroxyundecanoate, which are produced by certain bacteria. The copolymer has a unique combination of properties, including biocompatibility, biodegradability, and mechanical strength, that make it an attractive material for various applications.
Mecanismo De Acción
The mechanism of action of PHVHHNN is not well understood, but it is believed to be related to its biocompatibility and biodegradability. When PHVHHNN is implanted in the body, it is gradually degraded by enzymes and microorganisms, releasing the monomers that can be metabolized by the body. The degradation products are non-toxic and can be eliminated from the body through natural processes.
Efectos Bioquímicos Y Fisiológicos
PHVHHNN has been shown to have minimal toxicity and immunogenicity, making it a safe material for biomedical applications. It has also been shown to promote cell growth and tissue regeneration, making it a promising material for tissue engineering. However, further studies are needed to fully understand the biochemical and physiological effects of PHVHHNN.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
PHVHHNN has several advantages for lab experiments, including its biocompatibility, biodegradability, and mechanical strength. However, it also has some limitations, such as its high cost and limited availability. Moreover, its properties can vary depending on the synthesis method and culture conditions, making it difficult to compare results from different studies.
Direcciones Futuras
There are several future directions for PHVHHNN research, including the development of new synthesis methods to improve its properties and reduce its cost, the optimization of its use in tissue engineering and drug delivery, and the investigation of its environmental impact and biodegradability in different conditions. Moreover, PHVHHNN can be used as a template for the synthesis of other copolymers with different properties, opening up new possibilities for material science and engineering.
Conclusion:
In conclusion, PHVHHNN is a promising copolymer with unique properties that make it attractive for various applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential and to optimize its use in different fields.
Métodos De Síntesis
PHVHHNN can be synthesized by culturing bacteria that produce the four monomers in a nutrient-rich medium. The copolymer is then extracted from the bacterial cells and purified using various techniques, such as solvent extraction and precipitation. The synthesis process can be optimized by adjusting the culture conditions, such as temperature, pH, and nutrient composition, to achieve a copolymer with desired properties.
Aplicaciones Científicas De Investigación
PHVHHNN has been extensively studied for its potential applications in various fields. In the biomedical field, it has been used as a scaffold for tissue engineering, drug delivery, and wound healing due to its biocompatibility and biodegradability. In the environmental field, it has been used as a biodegradable plastic for packaging and agriculture due to its ability to degrade into harmless products. In the industrial field, it has been used as a coating material for corrosion protection due to its mechanical strength and chemical resistance.
Propiedades
Número CAS |
134905-18-3 |
|---|---|
Nombre del producto |
Poly(3-hydroxyvalerate)-(3-hydroxyheptanoate)-(3-hydroxynonanoate)-(3-hydroxyundecanoate) copolymer |
Fórmula molecular |
C32H64O12 |
Peso molecular |
640.8 g/mol |
Nombre IUPAC |
3-hydroxyheptanoic acid;3-hydroxynonanoic acid;3-hydroxypentanoic acid;3-hydroxyundecanoic acid |
InChI |
InChI=1S/C11H22O3.C9H18O3.C7H14O3.C5H10O3/c1-2-3-4-5-6-7-8-10(12)9-11(13)14;1-2-3-4-5-6-8(10)7-9(11)12;1-2-3-4-6(8)5-7(9)10;1-2-4(6)3-5(7)8/h10,12H,2-9H2,1H3,(H,13,14);8,10H,2-7H2,1H3,(H,11,12);6,8H,2-5H2,1H3,(H,9,10);4,6H,2-3H2,1H3,(H,7,8) |
Clave InChI |
FZWINSMFZLCVSH-UHFFFAOYSA-N |
SMILES |
CCCCCCCCC(CC(=O)O)O.CCCCCCC(CC(=O)O)O.CCCCC(CC(=O)O)O.CCC(CC(=O)O)O |
SMILES canónico |
CCCCCCCCC(CC(=O)O)O.CCCCCCC(CC(=O)O)O.CCCCC(CC(=O)O)O.CCC(CC(=O)O)O |
Sinónimos |
3-HHHH copolymer poly(3-hydroxyvalerate)-(3-hydroxyheptanoate)-(3-hydroxynonanoate)-(3-hydroxyundecanoate) copolyme |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



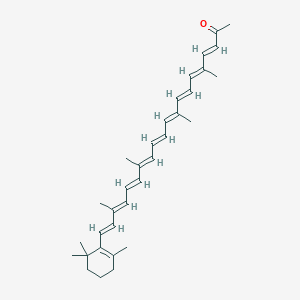
![(1R,2R,4S)-1-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-[(4R)-4-Hydroxy-2,6,6-trimethylcyclohexen-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-2,6,6-trimethyl-7-oxabicyclo[2.2.1]heptan-2-ol](/img/structure/B162421.png)
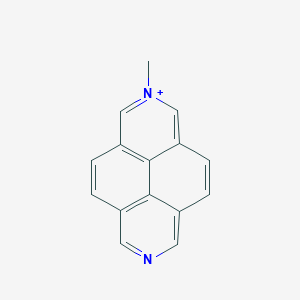
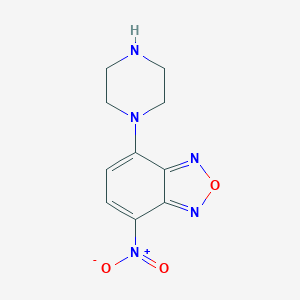
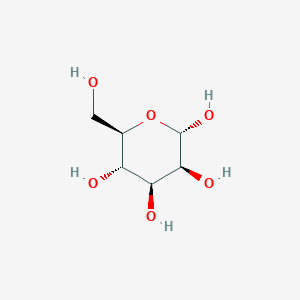
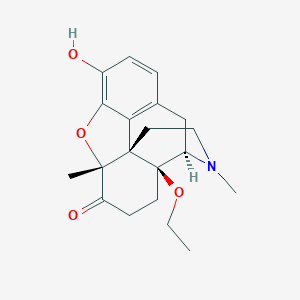
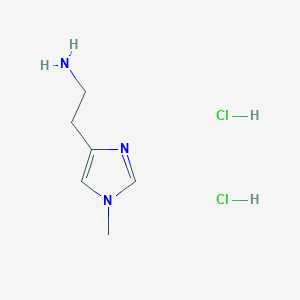
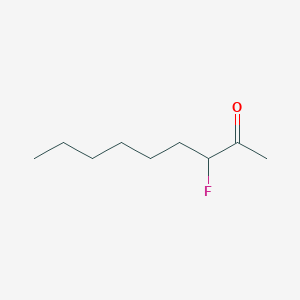
![N-[2-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-2-naphthalenesulfonamide](/img/structure/B162438.png)
![2-(5,7-Dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)propanoic acid](/img/structure/B162441.png)
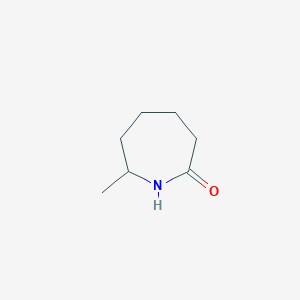
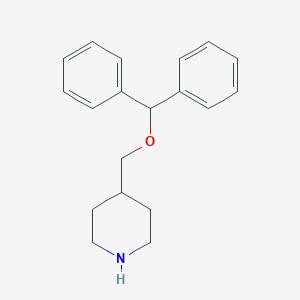
![1-(3,4-Dichlorophenyl)-2-[2-imino-3-[(2-methylphenyl)methyl]benzimidazol-1-yl]ethanol;hydrochloride](/img/structure/B162445.png)
